molecular formula C13H17ClF3NO2 B1525024 2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride CAS No. 1306602-92-5

2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride

Cat. No.: B1525024
CAS No.: 1306602-92-5
M. Wt: 311.73 g/mol
InChI Key: CPGPSSRFDVUWLL-UHFFFAOYSA-N
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Description

2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride is a fluorinated organic compound featuring a diethylamino group and a 3-(trifluoromethyl)phenyl substituent attached to an acetic acid backbone, with a hydrochloride counterion. The trifluoromethyl group imparts strong electron-withdrawing properties, influencing acidity and metabolic stability, while the diethylamino group enhances lipophilicity compared to shorter alkyl chains (e.g., methyl or dimethylamino) . The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical or biochemical applications .

Properties

IUPAC Name

2-(diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2.ClH/c1-3-17(4-2)11(12(18)19)9-6-5-7-10(8-9)13(14,15)16;/h5-8,11H,3-4H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGPSSRFDVUWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306602-92-5
Record name Benzeneacetic acid, α-(diethylamino)-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306602-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride, also known as CAS No. 1306602-92-5 , is a compound of significant interest in pharmaceutical research due to its unique chemical structure and biological properties. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific sources.

  • Molecular Formula : C13H17ClF3NO2
  • Molecular Weight : 311.73 g/mol
  • IUPAC Name : 2-(diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid; hydrochloride
  • Appearance : Powder

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is critical for its interaction with biological targets. This unique feature may contribute to its significant biological activity.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities, particularly in pharmacology. Key findings include:

  • Binding Affinity : Studies have shown that this compound interacts with various biological targets, which may include neurotransmitter receptors and enzymes involved in metabolic pathways.
  • Cytotoxicity : Preliminary investigations into the cytotoxic effects of similar compounds suggest that they may possess anticancer properties. For instance, related compounds have demonstrated significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications .
  • Neuroprotective Effects : Some studies have suggested that compounds with similar structures might offer neuroprotective benefits, potentially through inhibition of neurotoxic processes associated with diseases like Alzheimer's .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Alkylation Reactions : Utilizing diethylamine and appropriate acylating agents.
  • Condensation Reactions : Combining trifluoromethyl phenyl derivatives with acetic acid derivatives under controlled conditions.

These methods are crucial for producing the compound in sufficient purity for biological testing and application.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Aspects
2-Amino-2-(3-trifluoromethyl)phenylacetic acidContains an amino group instead of diethylaminoLess lipophilic; different biological activity
2-(Diisopropylamino)-2-(3-trifluoromethyl)phenylacetic acidDiisopropyl substitution instead of diethylMay exhibit different pharmacokinetic properties
3-TrifluoromethylphenylalanineAmino acid structure with trifluoromethyl substitutionNaturally occurring; different biological roles

This table illustrates how structural variations can significantly influence the biological activity and pharmacological profile of these compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

  • A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of related compounds against triple-negative breast cancer cell lines, demonstrating IC50 values ranging from 6.59 to 12.51 μM .
  • Another research article focused on the neuroprotective effects associated with similar structures, identifying significant inhibition of beta-amyloid aggregation, a hallmark of Alzheimer's disease .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential applications in several areas:

Pharmaceutical Research

  • Drug Development : The compound is being studied for its efficacy as a potential therapeutic agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug formulation.
  • Mechanism of Action Studies : Research is ongoing to understand how this compound interacts at the molecular level with various receptors, particularly those involved in neurological pathways.

Chemical Biology

  • Bioconjugation : The diethylamino group provides a reactive site for bioconjugation, which can be utilized to attach the compound to biomolecules for targeted delivery systems.
  • Fluorine Chemistry : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it useful in studying the pharmacokinetics of similar compounds.

Analytical Chemistry

  • Standard Reference Material : Due to its well-defined structure and purity specifications, this compound can serve as a standard reference material in analytical methods such as HPLC and mass spectrometry.
  • Spectroscopic Studies : It is used in spectroscopic studies to investigate interactions with solvents and other compounds, contributing to the understanding of solvation dynamics.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal explored the neuropharmacological effects of this compound. The findings indicated that it exhibited significant activity on serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of 2-(diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride demonstrated a straightforward synthetic route via amine substitution reactions. Characterization techniques such as NMR and IR spectroscopy confirmed the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Key Findings :

  • Diethylamino vs.
  • Methylamino Derivatives: Compounds with methylamino groups (e.g., ) exhibit lower molecular weights and simpler metabolic pathways, but reduced stability due to weaker electron-donating effects .

Aryl Ring Modifications

Compound Name Aryl Substituent Key Functional Groups Molecular Weight Notable Properties
2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride 3-(Trifluoromethyl)phenyl CF₃ ~305.7 Enhanced metabolic stability; strong EWG
2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid hydrochloride 3-Fluorophenyl F 233.67 Moderate EWG; lower lipophilicity
2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride 2,6-Difluorophenyl F 223.6 Increased steric hindrance; no alkylamino group

Key Findings :

  • Trifluoromethyl vs. Fluorine : The CF₃ group in the target compound significantly enhances electron-withdrawing effects (σm = 0.43 for CF₃ vs. 0.34 for F), stabilizing the carboxylate anion and altering pKa (~2.5 vs. ~3.0 for fluorine analogs) .
  • Ortho/Meta Substituents : 2,6-Difluorophenyl derivatives () exhibit steric hindrance that may limit binding efficiency in receptor-targeted applications compared to meta-substituted analogs .

Counterion and Salt Forms

Compound Name Counterion Solubility (mg/mL) Applications
2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid Hydrochloride ~50 (estimated) Pharmaceutical intermediates
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride Hydrochloride Not reported Research chemicals
2-(Dimethylamino)-2-(3-methylphenyl)acetic acid Free base <10 (estimated) Synthetic intermediates

Key Findings :

  • Hydrochloride Salts: Improve solubility in polar solvents (e.g., water or ethanol), critical for in vitro assays .
  • Free Base Forms : Less soluble but preferred for organic synthesis due to easier purification .

Preparation Methods

Synthesis of the Diethylamino-Substituted Phenylacetic Acid Core

A typical approach involves the nucleophilic substitution or alkylation of a suitable phenylacetic acid derivative:

  • Starting from 3-(trifluoromethyl)benzaldehyde or a related intermediate, a diethylamino group is introduced at the α-position of the acetic acid moiety.
  • This can be achieved via Mannich-type reactions or by alkylation of the phenylacetic acid derivative with diethylamine under controlled conditions.

Formation of the Hydrochloride Salt

  • The free base of 2-(diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid is reacted with hydrogen chloride gas or hydrochloric acid in an organic solvent to form the hydrochloride salt.
  • The pH is carefully controlled around 3.0 to ensure complete protonation and salt formation, as described in analogous processes for related compounds.

Crystallization and Purification

  • The crude hydrochloride salt is dissolved in anhydrous acetonitrile with stirring and heating to reflux to ensure complete dissolution.
  • The solution is then slowly cooled to 0–30°C, preferably 4–25°C, to induce crystallization of the pure hydrochloride salt.
  • The precipitated crystals are collected by suction filtration and dried under vacuum to yield a high-purity product (purity >99%).

Example of a Related Preparation from Patent Literature

A patent describing the preparation of a similar compound, 2-(diethylamino)ethyl 2-acetoxybenzoate hydrochloride, outlines a procedure that can be adapted for the target compound:

Step Description Conditions Notes
1 Reaction of aspirin with thionyl chloride in presence of catalyst to form o-acetylsalicyl chloride Controlled temperature, catalytic conditions Precursor formation
2 Reaction of o-acetylsalicyl chloride with diethylaminoethanol Molar ratio 1:1.2, solvent: trichloromethane Formation of diethylamino ester
3 Introduction of hydrogen chloride gas pH ~3.0 Formation of hydrochloride salt
4 Dissolution in anhydrous acetonitrile and heating to reflux Mass-volume ratio 1:4 to 1:10 (w/v) Ensures complete dissolution
5 Slow cooling to 4°C Temperature control Crystallization of hydrochloride salt
6 Filtration and vacuum drying Standard procedures Purification

This method yields a white crystalline hydrochloride salt with high purity and good crystallization efficiency.

Analytical Characterization Supporting Preparation

  • X-ray single crystal diffraction is used to confirm the crystal structure of the hydrochloride salt, ensuring the correct molecular arrangement and purity.
  • Infrared spectroscopy (IR) and elemental analysis confirm the functional groups and composition.
  • The crystallization process parameters such as temperature and solvent ratios are optimized to maximize yield and purity.

Summary Table of Preparation Parameters

Parameter Description Typical Range/Value Purpose/Effect
Solvent Anhydrous acetonitrile Mass-volume ratio 1:4 to 1:10 (w/v) Dissolution and crystallization medium
Temperature (dissolution) Reflux (~80°C) Ensures complete dissolution of crude salt
Temperature (crystallization) 0–30°C (preferably 4–25°C) Induces crystallization of pure hydrochloride salt
pH during HCl introduction ~3.0 Controls protonation and salt formation
Drying method Rotary vacuum drying Removes residual solvent, stabilizes crystals
Purity achieved >99% Suitable for pharmaceutical use

Research Findings and Optimization Notes

  • The crystallization method significantly affects the quality and purity of the hydrochloride salt.
  • Control of the pH during hydrochloric acid introduction is critical to prevent degradation or incomplete salt formation.
  • The choice of solvent and cooling rate influences crystal size and morphology, which are important for downstream processing and formulation.
  • The hydrochloride salt form improves stability and solubility compared to the free base, facilitating pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride, and what reaction conditions are critical for high yields?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with trifluoromethyl-substituted phenyl precursors. A common approach includes:

Amination : Reacting 3-(trifluoromethyl)phenylacetic acid derivatives with diethylamine under basic conditions to form the diethylamino group .

Salt Formation : Treating the free base with hydrochloric acid to obtain the hydrochloride salt, enhancing solubility and stability .
Critical parameters include pH control (6.5–7.5) during amination to avoid side reactions and anhydrous conditions during salt formation to prevent hydrolysis. Reaction temperatures should not exceed 40°C to preserve the trifluoromethyl group’s integrity .

Q. How can the structural integrity of the trifluoromethyl group be confirmed post-synthesis?

  • Methodological Answer : Use <sup>19</sup>F NMR spectroscopy to verify the presence and chemical environment of the trifluoromethyl group. A singlet at ~-60 ppm (in DMSO-d6) is characteristic of the -CF3 moiety . Complementary techniques like FT-IR (C-F stretching at 1100–1250 cm⁻¹) and LC-MS (m/z corresponding to [M+H]<sup>+</sup> with isotopic peaks for Cl) further validate purity .

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

  • Methodological Answer : The hydrochloride salt exhibits high solubility in polar solvents:

  • Aqueous buffers : Phosphate-buffered saline (PBS, pH 7.4) at concentrations up to 50 mM .
  • Organic solvents : Dimethyl sulfoxide (DMSO) for stock solutions (100 mM), with <1% DMSO recommended in cell-based assays to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis, and what analytical methods detect trace impurities?

  • Methodological Answer :

  • Optimization : Use Design of Experiments (DoE) to model variables (e.g., stoichiometry, solvent volume). For example, a 1.2:1 molar ratio of diethylamine to phenylacetic acid precursor maximizes yield (85–90%) .
  • Impurity Profiling : HPLC-UV/HRMS identifies byproducts like unreacted diethylamine (retention time: 2.1 min) or hydrolyzed trifluoromethyl groups. ICP-MS detects residual metal catalysts (e.g., Pd < 10 ppm) from coupling steps .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina to model binding to targets like G protein-coupled receptors (GPCRs). The diethylamino group’s basicity (pKa ~9.5) facilitates ionic interactions with aspartate residues .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. The trifluoromethyl group’s hydrophobicity enhances binding to lipophilic pockets .

Q. How do contradictory data on the compound’s metabolic stability in liver microsomes arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from:

  • Species Differences : Human vs. rat microsomes show varying CYP450 isoform activity. Test both to identify species-specific metabolism .
  • Experimental Design : Include controls with known CYP inhibitors (e.g., ketoconazole for CYP3A4). LC-MS/MS quantifies metabolites like hydroxylated or dealkylated derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride
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2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride

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